1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structural features, which include a cyclopropyl group and a trimethylsilyl-ethynyl substituent. The molecular formula is , and it has a molecular weight of 164.28 g/mol. Its Chemical Abstracts Service (CAS) number is 900164-93-4.
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a pyrazole derivative. It is often utilized in scientific research due to its potential applications in medicinal chemistry and organic synthesis .
The synthesis of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps. One common method includes the formation of the pyrazole ring through the reaction of suitable hydrazine derivatives with appropriate carbonyl compounds or α,β-unsaturated carbonyl compounds. The introduction of the cyclopropyl and trimethylsilyl groups can be achieved through selective substitution reactions.
A notable synthetic route involves:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole features:
C[Si](C)(C)C#CC1=CNN=C1.The presence of both a cyclopropyl group and a trimethylsilyl ethynyl group contributes to its unique physical and chemical properties, making it an interesting subject for further study .
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole participates in several chemical reactions typical for pyrazole derivatives:
These reactions are essential for developing more complex molecules in drug discovery and materials science .
The mechanism of action for compounds like 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. While specific targets for this compound are still being explored, pyrazoles generally exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
The action mechanism may involve:
Research into these mechanisms is ongoing, with studies focusing on optimizing structural features to enhance biological activity .
The physical properties of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several potential applications:
Research continues to explore its full potential in these fields, particularly in drug development where pyrazole derivatives have shown promise .
Pyrazole-based heterocycles constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. These nitrogen-containing bicyclic structures serve as molecular frameworks for designing inhibitors targeting enzymes and receptors, leveraging their ability to engage in hydrogen bonding and π-π stacking interactions within biological targets [3]. The pyrazole ring’s intrinsic dipole moment enhances binding specificity, particularly in ATP-binding pockets of kinases, which has driven its incorporation into kinase inhibitors for oncology applications [6]. Recent advances highlight pyrazole derivatives as key components in photopharmacology, where their integration into azobenzene-based photoswitches enables light-induced activation of therapeutic agents. This approach achieves precise spatiotemporal control over drug activity, as demonstrated in inhibitors of Escherichia coli dihydrofolate reductase (eDHFR) with nanomolar potency upon irradiation [3]. The 4-position modification of pyrazole—exemplified by aldehydes, carboxylic acids, and ethynyl derivatives—serves as a synthetic vector for introducing pharmacophoric elements that modulate target engagement and physicochemical properties [7].
The cyclopropyl ring confers distinct advantages in molecular design through its combination of high bond energy, low molecular weight, and characteristic three-dimensional geometry. When appended to the pyrazole nitrogen (N1-position), it enhances metabolic stability by shielding against oxidative degradation while improving membrane permeability through controlled lipophilicity [4] [7]. This moiety induces conformational constraints that preorganize molecules for target binding, reducing the entropic penalty of ligand-receptor complexation [8]. Concurrently, the trimethylsilyl (TMS)-protected ethynyl group at the pyrazole 4-position serves dual roles:
Table 1: Key Molecular Features of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 145926781 (PubChem CID) | [1] |
| Molecular Formula | C₁₁H₁₆N₂Si | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Key Substituents | N1-Cyclopropyl, C4-(TMS)ethynyl | [1] [4] |
| SMILES Notation | C#CSi(C)C1=CN(C2CC2)N=C1 | Derived from [2] [4] |
The synergistic integration of these substituents creates a hybrid scaffold that balances rigidity, metabolic resilience, and synthetic versatility—attributes critical for developing probes in chemical biology and candidates in drug discovery pipelines [4] [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: